alpha-Amino-2-BenzofuranaceticAcidMethylEster
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Overview
Description
Alpha-Amino-2-BenzofuranaceticAcidMethylEster is a compound that belongs to the benzofuran family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of Alpha-Amino-2-BenzofuranaceticAcidMethylEster involves several steps. One common method is the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to the unsaturated C–C bond, followed by further reactions . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Alpha-Amino-2-BenzofuranaceticAcidMethylEster undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Alpha-Amino-2-BenzofuranaceticAcidMethylEster has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its derivatives have shown potential as antimicrobial, anticancer, and antiviral agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of Alpha-Amino-2-BenzofuranaceticAcidMethylEster involves its interaction with specific molecular targets and pathways. The compound can act on multiple targets, including enzymes and receptors, to exert its biological effects . For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes . The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Alpha-Amino-2-BenzofuranaceticAcidMethylEster can be compared with other benzofuran derivatives, such as benzofuran-based pyrazoline-thiazoles and fluorinated pyrazole-thiazole derivatives . These compounds share similar structural features but differ in their specific biological activities and applications. The unique structure of this compound allows it to exhibit distinct properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H20O11 |
---|---|
Molecular Weight |
376.31 g/mol |
IUPAC Name |
methyl (3R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11?,12?,13?,15-/m1/s1 |
InChI Key |
DPOQCELSZBSZGX-LYXWQFBCSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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